molecular formula C12H10N2S B14886325 6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14886325
M. Wt: 214.29 g/mol
InChI Key: VEWGKELRRMDRHB-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a thiophene ring attached at the 2-position and a methyl group at the 6-position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core, followed by methylation at the 6-position using methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or RNA, affecting gene expression and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2S/c1-9-4-5-12-13-10(8-14(12)7-9)11-3-2-6-15-11/h2-8H,1H3

InChI Key

VEWGKELRRMDRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CS3

Origin of Product

United States

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